

Comparative Analysis of Novel ROCK Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: ZINC00881524

Cat. No.: B1683633

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In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant therapeutic target for a multitude of diseases, including cancer, glaucoma, and cardiovascular disorders. The development of potent and selective ROCK inhibitors is a key focus for many researchers. This guide provides a comparative analysis of **ZINC00881524** and other novel ROCK inhibitors, offering a resource for scientists and drug development professionals.

Overview of ZINC00881524

ZINC00881524 is commercially available and identified as a ROCK inhibitor. It has been used in research to decrease ROCK1 levels and proliferation in breast cancer cell lines when combined with CNN1 knockdown.^[1] However, detailed public information regarding its biochemical potency (such as IC₅₀ values against ROCK1 and ROCK2), kinase selectivity profile, and in vivo efficacy is limited. Researchers considering **ZINC00881524** for their studies should be aware that its performance characteristics are not as well-documented as other inhibitors discussed in this guide.

Comparative Analysis of Novel ROCK Inhibitors

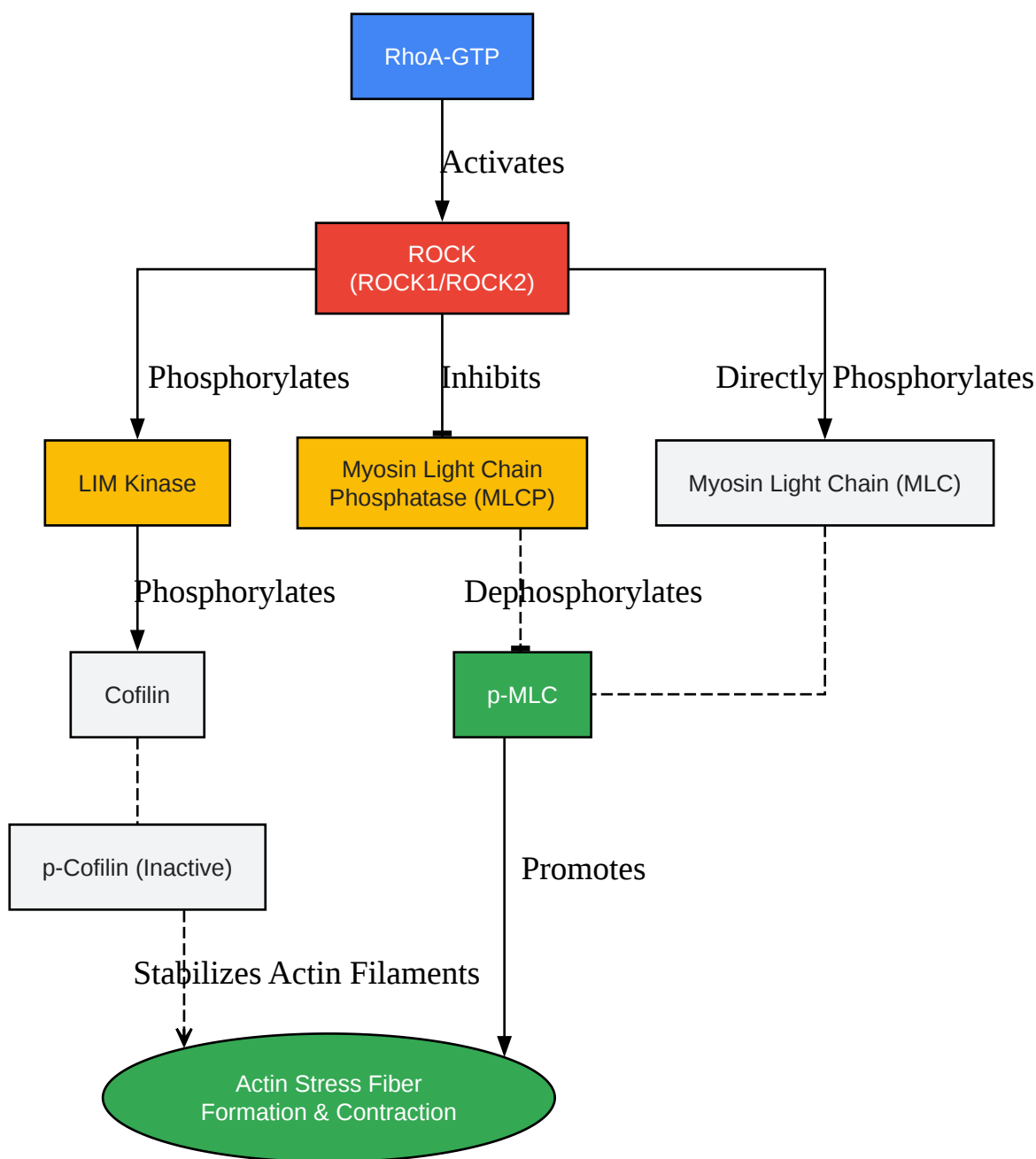
A direct quantitative comparison of **ZINC00881524** with other novel ROCK inhibitors is challenging due to the lack of publicly available data for **ZINC00881524**. However, a comparative analysis of several other recently developed ROCK inhibitors can provide valuable insights for researchers. The following tables summarize the available quantitative data for a selection of these compounds.

Inhibitor	ROCK1 IC50 (nM)	ROCK2 IC50 (nM)	Notes
RKI-18	397	349	A potent inhibitor with anti-migratory and anti-invasive activities. [2] [3]
D25	47.2	33.8	Surpasses the potency of Netarsudil and shows significant IOP-lowering effects in rabbit models. [4]
R3	Weaker than D25	Weaker than D25	Demonstrates favorable lipophilicity and good selectivity, suggesting a safer profile for ocular delivery. [4]
ATS907 (Metabolite ATS907M1)	7.8 (ATS907M1)	7.5 (ATS907M1)	The parent compound ATS907 is a prodrug that is rapidly converted to the more potent and selective metabolite ATS907M1. [5]
Y-27632	~140 (IC50 for ROCK1)	300 (Ki for ROCK2)	A widely used research tool, but known to have off-target effects at higher concentrations. [6] [7]
Fasudil (HA-1077)	-	-	An approved drug in Japan for cerebral vasospasm, often used as a reference compound.

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

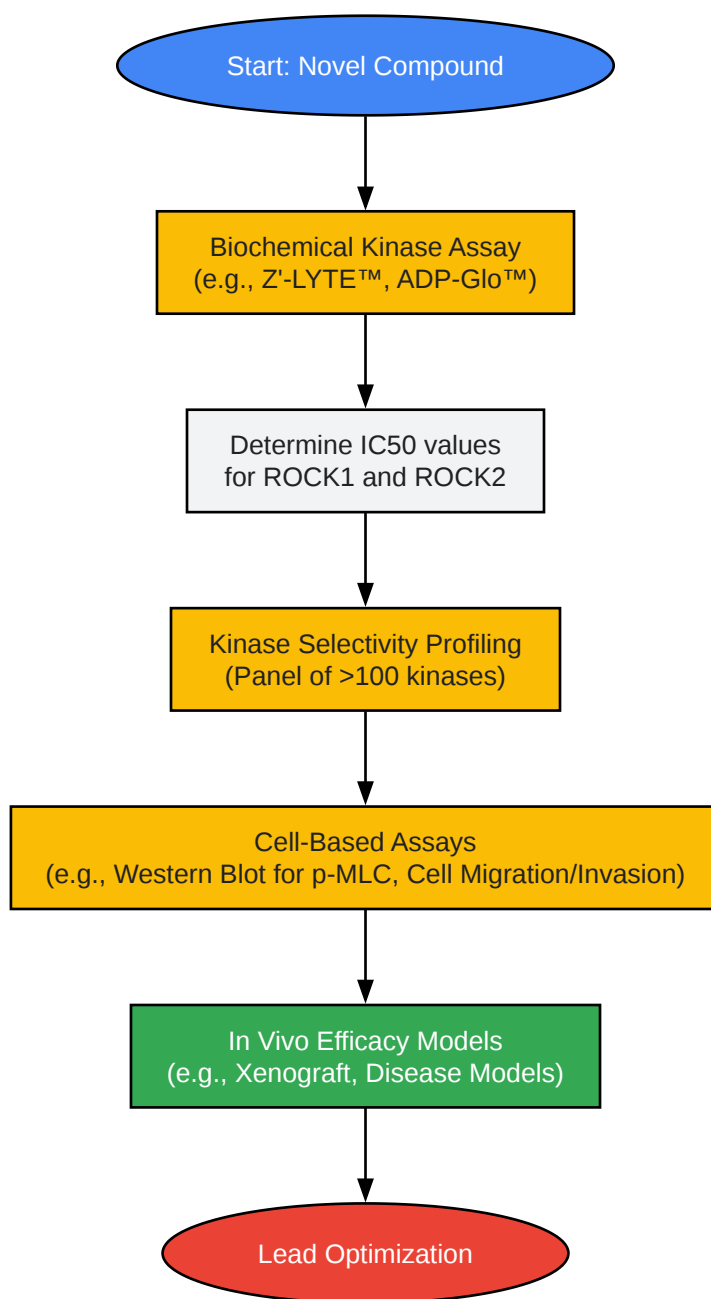
Signaling Pathways and Experimental Workflows

To aid in the understanding of ROCK inhibition and the evaluation of novel compounds, the following diagrams illustrate the ROCK signaling pathway and a general experimental workflow for inhibitor testing.



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Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.



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